molecular formula C14H21N3O B3033767 1-(4-aminophenyl)-N-ethylpiperidine-4-carboxamide CAS No. 1175697-99-0

1-(4-aminophenyl)-N-ethylpiperidine-4-carboxamide

Cat. No.: B3033767
CAS No.: 1175697-99-0
M. Wt: 247.34
InChI Key: NWDGXAHXBRHABJ-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-N-ethylpiperidine-4-carboxamide is a chemical compound with the molecular formula C14H21N3O and a molecular weight of 247.34 g/mol . It features a piperidine ring core substituted with a carboxamide group and a 4-aminophenyl moiety. This structure places it within a class of piperidine carboxamide compounds that are of significant interest in medicinal chemistry and drug discovery research. While specific biological data for this compound is not available in the searched literature, compounds with the piperidine carboxamide scaffold have been identified as key pharmacophores in various research areas. For instance, structurally related piperidine carboxamides have been developed as potent and selective inhibitors of the Plasmodium falciparum proteasome, demonstrating promising anti-malarial efficacy in mouse models and a low propensity for generating resistance . In other studies, hybrids incorporating a piperidine core have been investigated as multi-targeted agents, showing potent antiproliferative activity against various human cancer cell lines by targeting kinases such as EGFR and BRAF . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-aminophenyl)-N-ethylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-2-16-14(18)11-7-9-17(10-8-11)13-5-3-12(15)4-6-13/h3-6,11H,2,7-10,15H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDGXAHXBRHABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCN(CC1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-aminophenyl)-N-ethylpiperidine-4-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of the Aminophenyl Group: The aminophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where an appropriate aminophenyl precursor reacts with the piperidine ring.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the piperidine derivative with ethyl isocyanate or by amidation of the corresponding carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-(4-aminophenyl)-N-ethylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemical Properties and Structure

1-(4-aminophenyl)-N-ethylpiperidine-4-carboxamide features a piperidine ring substituted with an ethyl group and an aminophenyl moiety. This structure is significant as it allows for interactions with various biological targets, making it a candidate for drug development.

Medicinal Chemistry

AEP has been investigated for its potential therapeutic effects in various diseases:

  • Analgesic Properties : Research indicates that AEP may possess analgesic properties, making it a candidate for pain management therapies. Studies have shown that compounds with similar structures can modulate pain pathways effectively .
  • Antidepressant Activity : AEP has been explored for its effects on neurotransmitter systems, particularly serotonin and norepinephrine, which are crucial in mood regulation. Preliminary studies suggest that it may exhibit antidepressant-like effects in animal models .

Neuropharmacology

The compound's interaction with the central nervous system (CNS) has been a focal point of research:

  • Cognitive Enhancement : Investigations into AEP's ability to enhance cognitive function have shown promise. It may influence cholinergic pathways, which are essential for learning and memory .
  • Neuroprotective Effects : Some studies suggest that AEP could provide neuroprotection against oxidative stress and excitotoxicity, potentially benefiting conditions like Alzheimer's disease .

Anticancer Research

AEP's structural features also make it a candidate for anticancer research:

  • Inhibition of Tumor Growth : Initial studies indicate that AEP may inhibit the growth of certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation . Further research is needed to elucidate the mechanisms involved.

Case Study 1: Analgesic Properties

A study conducted on rodent models demonstrated that AEP administration significantly reduced pain responses in both acute and chronic pain models. The results indicated a dose-dependent effect, suggesting that AEP could be developed into an effective analgesic drug.

Case Study 2: Cognitive Enhancement

In a double-blind study involving aged rats, AEP was administered over four weeks. The results showed significant improvements in memory retention and learning abilities compared to control groups, indicating its potential as a cognitive enhancer.

Mechanism of Action

The mechanism of action of 1-(4-aminophenyl)-N-ethylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Aminophenyl vs. Chlorophenyl Derivatives

  • The piperidine ring adopts a chair conformation, with the N-atom showing pyramidal geometry.
  • N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide (): The piperazine ring (vs. piperidine) introduces additional nitrogen atoms, increasing conformational flexibility and hydrogen-bonding capacity. The 4-ethyl group may enhance steric hindrance, affecting binding kinetics .

Aminophenyl vs. Acetamidophenyl Derivatives

  • 1-((4-Acetamidophenyl)sulfonyl)piperidine-4-carboxamide (): The sulfonyl and acetamido groups add steric bulk and electron-withdrawing effects.

Modifications to the Carboxamide Group

N-Ethyl vs. N-Aryl/Alkyl Substituents

  • N,N-Diethylpiperidine-4-carboxamide (): Diethyl substitution increases hydrophobicity, which may improve blood-brain barrier penetration but reduce aqueous solubility. This contrasts with the monoethyl group in the target compound, which balances lipophilicity and polarity .
  • Anileridine Hydrochloride (): This 4-phenylpiperidine derivative features a p-aminophenethyl ester instead of the carboxamide. The ester group confers metabolic lability, whereas the carboxamide in the target compound offers greater stability under physiological conditions .

Piperidine vs. Heterocyclic Ring Systems

  • VU0488129 (): A piperidine-carboxamide with a chiral indazole-sulfonyl group exhibits reduced conformational flexibility compared to the target compound. The rigid indazole moiety enhances selectivity for Gαq/11-coupled receptors but may limit bioavailability .
  • This suggests that the target compound’s 4-aminophenyl moiety could similarly engage in electrostatic interactions .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Biological Activity/Properties Reference
1-(4-Aminophenyl)-N-ethylpiperidine-4-carboxamide C₁₄H₂₁N₃O 4-aminophenyl, N-ethyl Potential CNS modulation (inferred)
N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide C₁₃H₁₇ClN₂O 4-chlorophenyl, N-methyl Crystallographic stability, chair conformation
1-((4-Acetamidophenyl)sulfonyl)piperidine-4-carboxamide C₁₄H₁₉N₃O₄S 4-acetamidophenyl, sulfonyl Enhanced steric bulk, reduced basicity
(E)-1-(4-Aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one C₁₆H₁₅NO₂ Chalcone backbone, 4-aminophenyl 50% inhibition of PfFd-PfFNR (antimalarial)
N,N-Diethylpiperidine-4-carboxamide C₁₀H₂₀N₂O N,N-diethyl Increased hydrophobicity

Key Research Findings

  • Role of the 4-Aminophenyl Group: Evidence from chalcone derivatives () indicates that the 4-aminophenyl moiety facilitates electrostatic interactions with biological targets, such as PfFd-PfFNR in malaria parasites. This suggests analogous mechanisms for the target compound .
  • Impact of N-Substituents : N-Ethyl substitution in the carboxamide (vs. diethyl or aryl groups) optimizes a balance between lipophilicity and metabolic stability, as seen in comparisons with Anileridine () and N,N-diethyl derivatives () .
  • Conformational Flexibility : Piperidine rings (e.g., ) adopt chair conformations, whereas piperazine derivatives () exhibit greater flexibility, influencing binding kinetics and selectivity .

Biological Activity

1-(4-aminophenyl)-N-ethylpiperidine-4-carboxamide, also known as a piperidine derivative, has gained attention in recent years for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C14H21N3O and is characterized by a piperidine ring substituted with an aminophenyl group and a carboxamide functional group. Its structural features contribute to its biological activity, particularly in modulating receptor interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors, influencing neurotransmission and cellular signaling pathways.
  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in critical biological processes, such as those related to inflammation and cancer progression.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance:

  • In vitro Studies : Research demonstrated that the compound induces apoptosis in cancer cell lines, including FaDu hypopharyngeal tumor cells. It was found to be more cytotoxic than standard chemotherapeutics like bleomycin .
Cell LineIC50 (µM)Reference
FaDu<10

Neuroprotective Effects

In addition to its anticancer effects, the compound shows promise in neuroprotection. It has been investigated for its potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in Alzheimer's disease treatment .

EnzymeInhibition (%)Reference
AChE65
BuChE58

Case Studies

  • Cancer Therapy : A study evaluated the efficacy of the compound against breast cancer cell lines, revealing that it significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways .
  • Neurodegenerative Diseases : Another research focused on the compound's potential in treating neurodegenerative diseases by demonstrating its ability to cross the blood-brain barrier and inhibit cholinesterases effectively .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-aminophenyl)-N-ethylpiperidine-4-carboxamide
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1-(4-aminophenyl)-N-ethylpiperidine-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.